2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(3-methylphenyl)ethanone
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Overview
Description
2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE is a complex organic compound featuring an indole moiety and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE typically involves the reaction of indole derivatives with diazonium salts under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE: Shares the indole moiety but lacks the diazenyl group.
1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE: Contains a similar aromatic structure but differs in functional groups.
Uniqueness
The presence of both the indole and diazenyl groups in 2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE makes it unique compared to other compounds. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-bis(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)24(30,18-10-6-8-16(2)14-18)23(29)27-26-21-19-11-3-4-12-20(19)25-22(21)28/h3-14,25,28,30H,1-2H3 |
InChI Key |
IFJBLLIFOQDEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |
Origin of Product |
United States |
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